2-azido-4-methoxybenzonitrile
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Overview
Description
2-Azido-4-methoxybenzonitrile is an organic compound characterized by the presence of an azido group, a methoxy group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where 4-methoxybenzonitrile is treated with sodium azide in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and inert atmosphere to prevent side reactions.
Industrial Production Methods: Industrial production of 2-azido-4-methoxybenzonitrile may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Azido-4-methoxybenzonitrile undergoes various chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Substitution Reactions: The methoxy group can be substituted under appropriate conditions, leading to the formation of different derivatives.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions:
Cycloaddition: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.
Substitution: Strong nucleophiles and bases are often employed.
Reduction: Hydrogenation catalysts or reducing agents like lithium aluminum hydride are used.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Substituted Derivatives: Formed from substitution reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
2-Azido-4-methoxybenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-azido-4-methoxybenzonitrile primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring by stabilizing the transition state . The nitrile group can also participate in various reactions, contributing to the compound’s versatility .
Comparison with Similar Compounds
2-Azidopyridine: Similar in structure but with a pyridine ring instead of a benzene ring.
4-Azidobenzonitrile: Lacks the methoxy group, making it less versatile in certain reactions.
2,4,6-Triazidopyrimidine: Contains multiple azido groups, leading to different reactivity and applications.
Uniqueness: 2-Azido-4-methoxybenzonitrile is unique due to the combination of the azido, methoxy, and nitrile groups on a single benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .
Properties
CAS No. |
1509542-31-7 |
---|---|
Molecular Formula |
C8H6N4O |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
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